molecular formula C6H5N3S B081891 Thiazolo[5,4-d]pyrimidine, 2-methyl- CAS No. 13554-88-6

Thiazolo[5,4-d]pyrimidine, 2-methyl-

Cat. No. B081891
CAS RN: 13554-88-6
M. Wt: 151.19 g/mol
InChI Key: OPIMRVAQVQKYTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[5,4-d]pyrimidine, 2-methyl- is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound is synthesized using various methods and has been extensively studied for its potential applications in scientific research.

Mechanism Of Action

The mechanism of action of Thiazolo[5,4-d]pyrimidine, 2-methyl- is not fully understood. However, it has been reported to act as an inhibitor of various enzymes and proteins involved in different biological pathways. For example, it has been reported to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle regulation.

Biochemical And Physiological Effects

Thiazolo[5,4-d]pyrimidine, 2-methyl- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. Furthermore, this compound has been reported to modulate various signaling pathways, including the MAPK and PI3K/Akt pathways, which are involved in cell growth and survival.

Advantages And Limitations For Lab Experiments

Thiazolo[5,4-d]pyrimidine, 2-methyl- has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. Furthermore, it exhibits a broad range of biological activities, making it a valuable tool for scientific research. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of Thiazolo[5,4-d]pyrimidine, 2-methyl-. One potential direction is the development of novel derivatives with improved biological activities. Another direction is the investigation of the underlying mechanism of action of this compound, which could lead to the identification of new targets for drug development. Furthermore, the use of Thiazolo[5,4-d]pyrimidine, 2-methyl- as a diagnostic tool for various diseases could also be explored. Overall, Thiazolo[5,4-d]pyrimidine, 2-methyl- has significant potential for scientific research and drug development.

Synthesis Methods

Thiazolo[5,4-d]pyrimidine, 2-methyl- can be synthesized using various methods, including the reaction of 2-aminothiazole with ethyl acetoacetate, followed by cyclization with guanidine carbonate. Another method involves the reaction of 2-aminothiazole with ethyl cyanoacetate, followed by cyclization with ammonium acetate. These methods have been reported to yield good results with high purity.

Scientific Research Applications

Thiazolo[5,4-d]pyrimidine, 2-methyl- has been extensively studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory activities. This compound has also been studied for its potential use as a diagnostic tool in the detection of various diseases.

properties

CAS RN

13554-88-6

Product Name

Thiazolo[5,4-d]pyrimidine, 2-methyl-

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

2-methyl-[1,3]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C6H5N3S/c1-4-9-5-2-7-3-8-6(5)10-4/h2-3H,1H3

InChI Key

OPIMRVAQVQKYTR-UHFFFAOYSA-N

SMILES

CC1=NC2=CN=CN=C2S1

Canonical SMILES

CC1=NC2=CN=CN=C2S1

synonyms

2-Methylthiazolo[5,4-d]pyrimidine

Origin of Product

United States

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